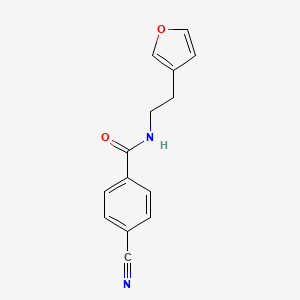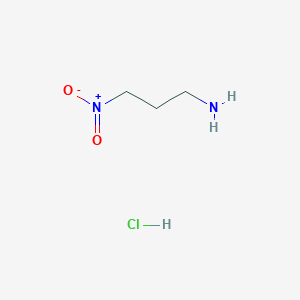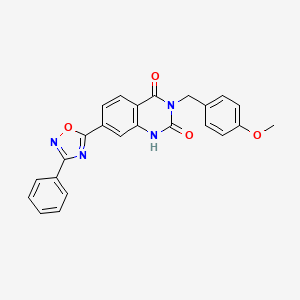
4-cyano-N-(2-(furan-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” is a chemical compound that contains a benzamide group, a cyano group, and a furan ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis and as drugs in medicine . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. It’s often used in organic synthesis. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It’s found in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” would be characterized by the presence of a benzamide group, a cyano group, and a furan ring. The benzamide group would contribute to the planarity of the molecule, while the cyano group would introduce a linear C-N triple bond. The furan ring, being aromatic, would contribute to the overall stability of the molecule .
Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The furan ring can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” would be influenced by its functional groups. The benzamide and cyano groups are polar, which would increase its solubility in polar solvents. The aromaticity of the benzene ring and the furan ring would contribute to its stability .
Scientific Research Applications
- Researchers have synthesized various indole derivatives, including those containing furan moieties, for antiviral applications. For instance:
Antiviral Activity
Future Directions
The study of benzamide derivatives is a very active area of research, particularly in the field of medicinal chemistry, where they are often used as building blocks for the synthesis of more complex molecules. Future research could involve studying the biological activity of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” and its derivatives, or exploring its use in organic synthesis .
properties
IUPAC Name |
4-cyano-N-[2-(furan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYMDCFCOVPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-[2-(furan-3-YL)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)




![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)


![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)